7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1204297-75-5
VCID: VC2809874
InChI: InChI=1S/C14H11ClFN3/c1-8-6-12(15)19-14(17-8)13(9(2)18-19)10-4-3-5-11(16)7-10/h3-7H,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=CC=C3)F
Molecular Formula: C14H11ClFN3
Molecular Weight: 275.71 g/mol

7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

CAS No.: 1204297-75-5

Cat. No.: VC2809874

Molecular Formula: C14H11ClFN3

Molecular Weight: 275.71 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine - 1204297-75-5

Specification

CAS No. 1204297-75-5
Molecular Formula C14H11ClFN3
Molecular Weight 275.71 g/mol
IUPAC Name 7-chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C14H11ClFN3/c1-8-6-12(15)19-14(17-8)13(9(2)18-19)10-4-3-5-11(16)7-10/h3-7H,1-2H3
Standard InChI Key AUAJOJOQMVZTIU-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=CC=C3)F
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=CC=C3)F

Introduction

Basic Identification and Structural Characteristics

7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its fused ring system, combining pyrazole and pyrimidine rings to form the pyrazolo[1,5-a]pyrimidine scaffold. The compound is identified by the CAS registry number 1204297-75-5 and possesses the molecular formula C₁₄H₁₁ClFN₃ . This structure features specific substitution patterns that define its chemical identity and behavior: a chlorine atom at position 7, a 3-fluorophenyl group at position 3, and methyl groups at positions 2 and 5 of the pyrazolo[1,5-a]pyrimidine core system.

Chemical Identifiers and Structural Representation

The compound can be represented through various chemical identifiers that facilitate its precise identification in databases and literature. These standard chemical identifiers are presented in Table 1.

Table 1: Chemical Identifiers for 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Identifier TypeValue
CAS Number1204297-75-5
Molecular FormulaC₁₄H₁₁ClFN₃
InChIInChI=1S/C14H11ClFN3/c1-8-6-12(15)19-14(17-8)13(9(2)18-19)10-4-3-5-11(16)7-10/h3-7H,1-2H3
InChI KeyAUAJOJOQMVZTIU-UHFFFAOYSA-N
SMILESFC1=CC=CC(=C1)C2=C3N=C(C=C(Cl)N3N=C2C)C

Physical and Chemical Properties

As a solid at room temperature, 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits moderate solubility in common organic solvents, which is a characteristic influenced by its lipophilic substituents . The presence of halogen atoms (chlorine and fluorine) contributes to its specific reactivity patterns and potential for forming non-covalent interactions with biomolecules. The methyl groups at positions 2 and 5 enhance the lipophilicity of the compound, which can significantly affect its pharmacokinetic properties when considered for biological applications.

Halogenating AgentTarget PositionReaction ConditionsYield RangeReference
NaIPosition 3Water, room temperature63-96%
NaBrPosition 3Water, extended reaction timeModerate
NaClPosition 3Optimized conditions~57%

Structural Relationships and Analogues

7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine belongs to a broader family of pyrazolo[1,5-a]pyrimidine derivatives. Examining structurally related compounds provides valuable context for understanding its properties and potential applications.

Comparison with Structural Isomers

A closely related structural isomer is 7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1204298-01-0), which differs only in the position of the fluorine atom on the phenyl ring (para position instead of meta) . This subtle structural difference can significantly influence the compound's physicochemical properties, three-dimensional conformation, and biological activity profile.

Structural Similarities with Other Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is present in numerous compounds with diverse substitution patterns. For instance, 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lacks the fluorine atom on the phenyl ring but maintains the core structure and other substituents. These structural analogues form a family of compounds with related properties but potentially different biological activities depending on the exact substitution pattern.

Table 3: Structural Comparison of Related Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCAS NumberKey Structural DifferenceReference
7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine1204297-75-5Reference compound
7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine1204298-01-0Fluorine at para position
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine1144449-18-2No fluorine substituentN/A
3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidineN/AIodo at position 3, no chlorine at position 7

Chemical Reactivity and Transformations

The reactivity of 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is influenced by its structural features, particularly the presence of halogen substituents that can participate in various chemical transformations.

Nucleophilic Substitution Reactions

Biological TargetDisease AreaActivity RangeReference
PI3KδInflammatory and autoimmune diseasesNanomolar
CDK2CancerNot specifiedNot available
Kinases (general)VariousNot specified

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